1-Boc-4-(cbz-aminomethylcarbonyl)piperazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

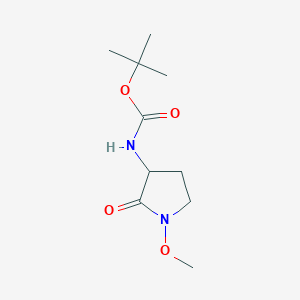

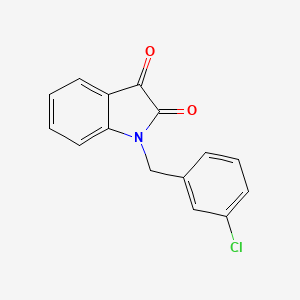

1-Boc-4-(Cbz-Aminomethylcarbonyl)piperazine, also known as Boc-Pip-Cbz, is a chemical compound that belongs to the class of piperazine derivatives. It has a molecular formula of C19H27N3O5 and a molecular weight of 377.44 .

Synthesis Analysis

The synthesis of piperazine derivatives, such as 1-Boc-4-(Cbz-Aminomethylcarbonyl)piperazine, has been a topic of research in recent years . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The InChI code for 1-Boc-4-(Cbz-Aminomethylcarbonyl)piperazine is 1S/C19H27N3O5/c1-19(2,3)27-18(25)22-11-9-21(10-12-22)16(23)13-20-17(24)26-14-15-7-5-4-6-8-15/h4-8H,9-14H2,1-3H3,(H,20,24) .Physical And Chemical Properties Analysis

1-Boc-4-(Cbz-Aminomethylcarbonyl)piperazine is a compound with a molecular weight of 377.44 . It should be stored at refrigerated temperatures .Applications De Recherche Scientifique

Synthesis and Template Creation

- Synthesis of Spiro Compounds and Derivatives : A study by Xie et al. (2004) discusses a synthetic route to prepare 1′-H-spiro(indoline-3,4′-piperidine) and its derivatives, utilizing 1-Boc-4-(Cbz-Aminomethylcarbonyl)Piperazine. This synthesis is significant for developing compounds targeting GPCR (G-Protein-Coupled Receptors) (Xie, Huang, Fang, & Zhu, 2004).

Combinatorial Chemistry

- Creation of New Scaffolds for Combinatorial Chemistry : In a 2010 study by Schramm et al., orthogonally N-protected (Boc and Cbz) 4-(1,2,3-triazol-4-yl)-substituted 3-aminopiperidines, derived from similar piperazine structures, were prepared as new scaffolds for combinatorial chemistry (Schramm, Saak, Hoenke, & Christoffers, 2010).

Nanotechnology and Dendrimer Synthesis

- Development of Dendrimers for Nano-Aggregates : Sacalis et al. (2019) report on the synthesis of novel meta-tri- and dimeric tetravalent N-substituted melamines with piperidin-4-yl groups. These compounds, related to 1-Boc-piperazine, were incorporated into dendrimers, demonstrating potential in nanotechnology and the formation of spherical nano-aggregates (Sacalis, Morar, Lameiras, et al., 2019).

Building Blocks in Natural Product Synthesis

- Synthesis of Nonproteinogenic Amino Acids : Papadaki et al. (2020) described an improved synthetic protocol for the synthesis of piperazic acids, which are valuable building blocks in the total synthesis of natural products. This synthesis involves a derivative of 1-Boc-4-(Cbz-Aminomethylcarbonyl)Piperazine (Papadaki, Georgiadis, & Tsakos, 2020).

Chemical Synthesis and Characterization

- Synthesis of Chiral Amino Acid Derivatives : Zadeh et al. (2012) synthesized enantiopure N-(Cbz, Fmoc, Boc, or Ac)-1H-1,2,4-triazole and N-Cbz-1,2,4-triazine-derived α-amino acids, showcasing the versatility of piperazine derivatives in creating chiral amino acid structures (Zadeh, El-Gendy, Pop, & Katritzky, 2012).

Material Science and Engineering

- Development of Electrochromic Materials : Berns and Tieke (2015) investigated polyiminoarylenes with carbazole units and thermally cleavable t-butyloxycarbonyl (boc) groups, resembling the structure of 1-Boc-4-(Cbz-Aminomethylcarbonyl)Piperazine. These materials have applications in electrochromism, demonstrating the broader utility of piperazine derivatives in materials science (Berns & Tieke, 2015).

Propriétés

IUPAC Name |

tert-butyl 4-[2-(phenylmethoxycarbonylamino)acetyl]piperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27N3O5/c1-19(2,3)27-18(25)22-11-9-21(10-12-22)16(23)13-20-17(24)26-14-15-7-5-4-6-8-15/h4-8H,9-14H2,1-3H3,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCJPGCMWBMOTGB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)CNC(=O)OCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Boc-4-(cbz-aminomethylcarbonyl)piperazine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

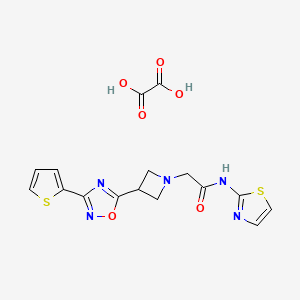

![N-(3,5-dimethoxyphenyl)-3-{[(4-ethoxyphenyl)(methyl)amino]sulfonyl}thiophene-2-carboxamide](/img/structure/B2509999.png)

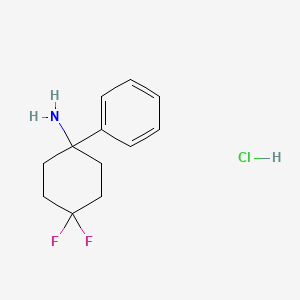

![2-(6-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2510001.png)

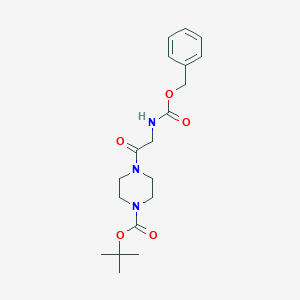

![N-benzyl-2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2510003.png)

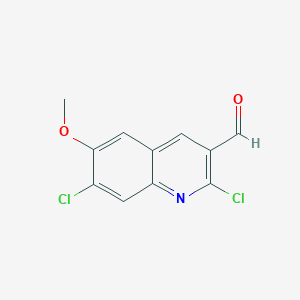

![2-[1-(Indolizine-2-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2510012.png)

![2-((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methoxypyrazine](/img/structure/B2510015.png)